

Application Notes and Protocols: Syk-IN-1 in B-cell Lymphoma Studies

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Compound of Interest

Compound Name: Syk-IN-1

Cat. No.: B8134197

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Introduction

Spleen tyrosine kinase (Syk) is a critical non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of the B-cell receptor (BCR).[1] In both normal and malignant B-cells, Syk is essential for mediating BCR signaling, which governs cell survival, proliferation, and differentiation. A subset of B-cell lymphomas, particularly diffuse large B-cell lymphoma (DLBCL), exhibit a dependency on tonic BCR signaling for their continued growth and survival. This makes Syk a compelling therapeutic target for these malignancies.

Syk-IN-1 is a potent and selective inhibitor of Syk kinase. By blocking the ATP-binding site of Syk, **Syk-IN-1** effectively abrogates downstream signaling cascades, leading to cell cycle arrest and apoptosis in susceptible B-cell lymphoma cell lines. These application notes provide a comprehensive overview of the use of Syk inhibitors, exemplified by compounds like **Syk-IN-1**, in B-cell lymphoma research, including quantitative data on their efficacy and detailed protocols for their experimental evaluation.

Data Presentation

The following tables summarize the in vitro efficacy of various Syk inhibitors in different B-cell lymphoma cell lines and the clinical efficacy of selected Syk inhibitors in patients with B-cell lymphomas.

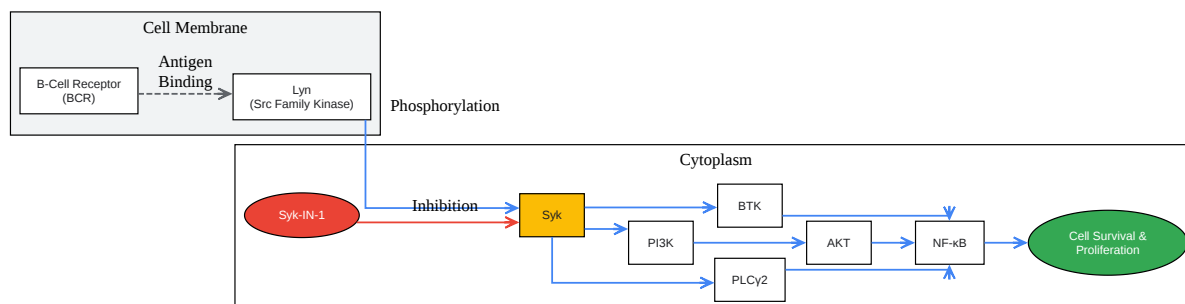
Table 1: In Vitro Efficacy of Syk Inhibitors in B-cell Lymphoma Cell Lines

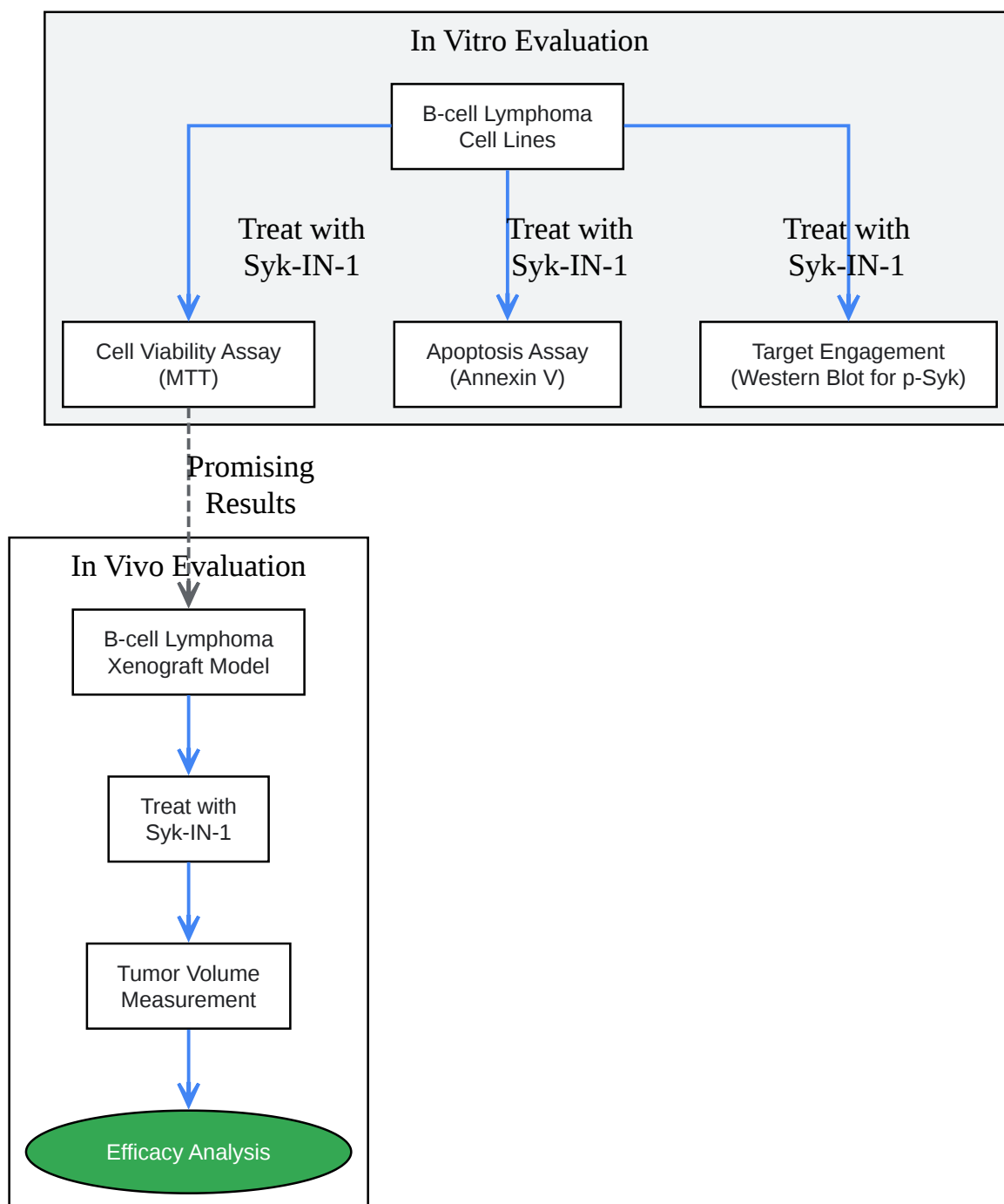
Inhibitor	Cell Line	Subtype	Assay	IC50 / EC50 (μM)	Reference
PRT060318	LY1	DLBCL	MTT	< 3.5	[2]
PRT060318	LY7	DLBCL	MTT	< 3.5	[2]
PRT060318	LY8	DLBCL	MTT	< 3.5	[2]
PRT060318	LY10	DLBCL	MTT	< 3.5	[2]
PRT060318	LY18	DLBCL	MTT	< 3.5	[2]
PRT060318	VAL	DLBCL	MTT	< 3.5	[2]
PRT060318	DHL-6	DLBCL	MTT	< 3.5	[2]
PRT060318	LY3	DLBCL	MTT	≥ 14	[2]
PRT060318	LY4	DLBCL	MTT	≥ 14	[2]
PRT060318	DHL-2	DLBCL	MTT	≥ 14	[2]
R406	Various DLBCL	DLBCL	Proliferation	0.8 - 8.1	

Table 2: Clinical Trial Efficacy of Syk Inhibitors in B-cell Lymphoma

Inhibitor	Lymphoma Subtype	Trial Phase	Objective Response Rate (ORR)	Reference
Fostamatinib	DLBCL	Phase 2	22% (5 of 23 patients)	[1]
Fostamatinib	Follicular Lymphoma	Phase 2	10% (2 of 21 patients)	[1]
Fostamatinib	SLL/CLL	Phase 2	55% (6 of 11 patients)	[1]
Fostamatinib	Mantle Cell Lymphoma	Phase 2	11% (1 of 9 patients)	[1]
Fostamatinib	DLBCL	Phase 2	3%	[3]
Sovleplenib	Indolent B-cell Lymphoma	Phase 1	50.8%	[4]
Sovleplenib	Follicular Lymphoma	Phase 1	60.5%	[4]
Sovleplenib	Marginal Zone Lymphoma	Phase 1	28.6%	[4]

Signaling Pathways and Experimental Workflows





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